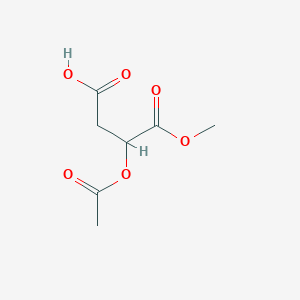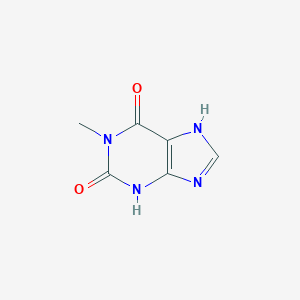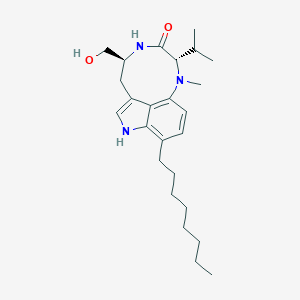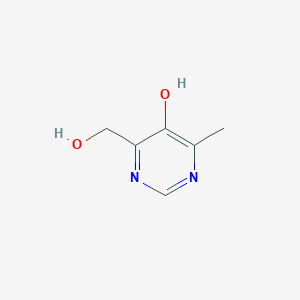
4-(Hydroxymethyl)-6-methylpyrimidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)-6-methylpyrimidin-5-ol, also known as 4-hydroxymethyl-6-methyluracil or HMMU, is a pyrimidine derivative that has been extensively studied for its potential applications in various scientific fields. This compound has been found to possess several unique properties that make it an attractive candidate for use in various research studies.
Mécanisme D'action
The mechanism of action of HMMU is not fully understood, but it is believed to involve the formation of covalent adducts with the active site of enzymes, thereby inhibiting their activity. HMMU has been shown to inhibit the activity of several enzymes, including DNA polymerases, RNA polymerases, and various kinases.
Effets Biochimiques Et Physiologiques
HMMU has been found to possess several biochemical and physiological effects, including the inhibition of DNA and RNA synthesis, the inhibition of cell proliferation, and the induction of apoptosis. HMMU has also been shown to possess antiviral and antitumor activity, making it an attractive candidate for use in the development of new therapeutics.
Avantages Et Limitations Des Expériences En Laboratoire
HMMU possesses several advantages for use in lab experiments, including its relatively simple synthesis, its ability to inhibit the activity of several enzymes, and its potential applications in various scientific fields. However, HMMU also possesses several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research involving HMMU, including the development of new therapeutics for the treatment of viral and cancerous diseases, the study of its mechanism of action, and the development of new methods for its synthesis. Further research is also needed to fully understand the potential applications of HMMU in various scientific fields.
Méthodes De Synthèse
The synthesis of HMMU can be achieved through several methods, including the reaction of uracil with formaldehyde and subsequent reduction of the resulting intermediate. Another method involves the reaction of 4,6-dichloro-5-hydroxypyrimidine with methanol and formaldehyde to yield HMMU. The synthesis of HMMU is relatively straightforward and can be achieved using readily available starting materials.
Applications De Recherche Scientifique
HMMU has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and molecular biology. This compound has been found to possess several unique properties that make it an attractive candidate for use in various research studies. For example, HMMU has been used as a probe to study the mechanism of action of several enzymes, including DNA polymerases and RNA polymerases.
Propriétés
Numéro CAS |
101708-13-8 |
|---|---|
Nom du produit |
4-(Hydroxymethyl)-6-methylpyrimidin-5-ol |
Formule moléculaire |
C6H8N2O2 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
4-(hydroxymethyl)-6-methylpyrimidin-5-ol |
InChI |
InChI=1S/C6H8N2O2/c1-4-6(10)5(2-9)8-3-7-4/h3,9-10H,2H2,1H3 |
Clé InChI |
QWZSGPHOSOPGIK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=N1)CO)O |
SMILES canonique |
CC1=C(C(=NC=N1)CO)O |
Synonymes |
4-Pyrimidinemethanol, 5-hydroxy-6-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



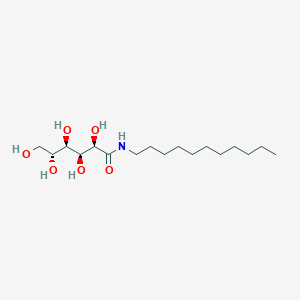
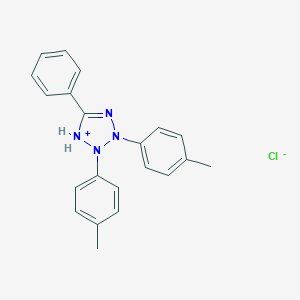
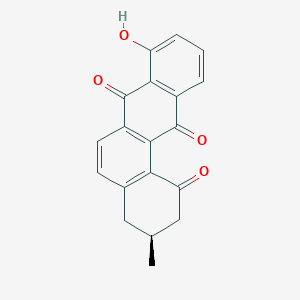
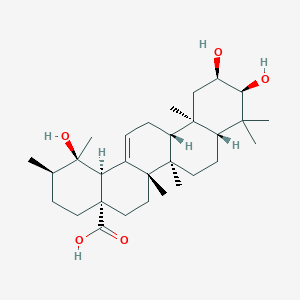
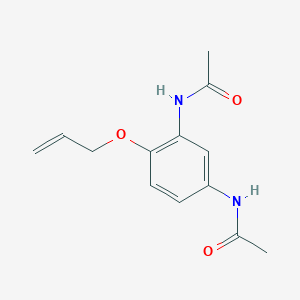
![1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene](/img/structure/B19207.png)
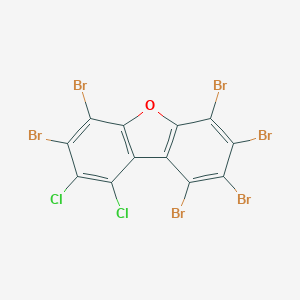
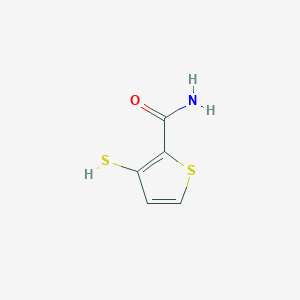
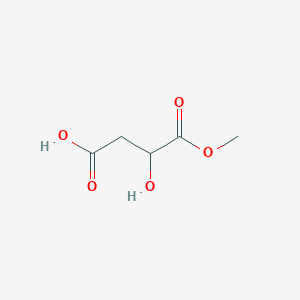
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)
